molecular formula C5H11NO B2413233 2-(Azetidin-3-yl)ethan-1-ol CAS No. 752956-75-5

2-(Azetidin-3-yl)ethan-1-ol

Cat. No.: B2413233
CAS No.: 752956-75-5
M. Wt: 101.149
InChI Key: KJMWIZGSBHAUKJ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)ethan-1-ol: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to an ethan-1-ol group Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds

Chemical Reactions Analysis

Types of Reactions:

2-(Azetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidine ring can be reduced to form saturated amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted azetidines.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)ethan-1-ol involves its reactivity due to the strained azetidine ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of various functionalized products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Uniqueness:

2-(Azetidin-3-yl)ethan-1-ol is unique due to its combination of an azetidine ring and an ethan-1-ol group, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(azetidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-2-1-5-3-6-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMWIZGSBHAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752956-75-5
Record name 2-(azetidin-3-yl)ethan-1-ol
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